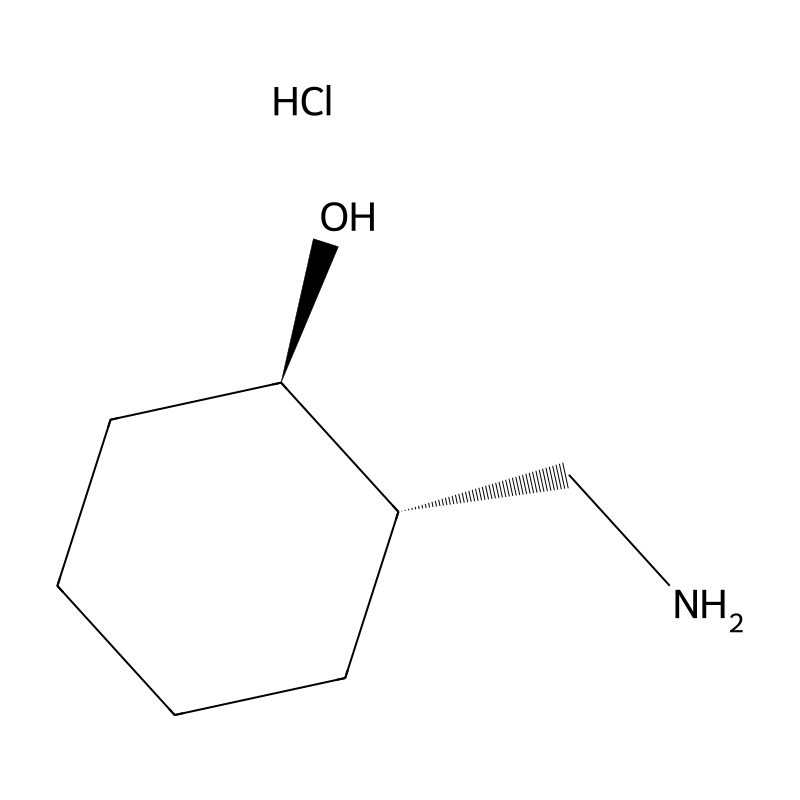

trans-2-(Aminomethyl)cyclohexanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

trans-2-(Aminomethyl)cyclohexanol hydrochloride (CAS: 24948-05-8) is a conformationally restricted 1,3-amino alcohol derivative supplied as a stable hydrochloride salt. Featuring a cyclohexane backbone with trans-1,2-disubstitution, this compound locks its hydroxyl and aminomethyl functional groups into a highly predictable diequatorial geometry. In procurement and process chemistry, it is primarily sourced as a premium chiral building block and ligand precursor, favored over acyclic alternatives for its ability to minimize entropic penalties during target binding and metal chelation. The hydrochloride salt form ensures long-term shelf stability, non-hygroscopic handling, and precise stoichiometric reproducibility during synthetic scale-up [1].

Substituting trans-2-(Aminomethyl)cyclohexanol hydrochloride with acyclic analogs (such as 3-amino-1-propanol) or its cis-stereoisomer results in critical failures in stereospecificity and complexation efficiency. Acyclic substitutes lack conformational rigidity, introducing severe entropic penalties that drastically reduce binding affinity and catalytic yield. Meanwhile, the cis-isomer adopts an axial-equatorial conformation that fundamentally alters the spatial projection of the functional groups, destroying the required chiral pocket for asymmetric induction [1]. Furthermore, attempting to procure the free base instead of the hydrochloride salt introduces immediate process vulnerabilities; the free base rapidly absorbs atmospheric moisture and carbon dioxide, leading to fluctuating active amine content and ruining stoichiometric precision during scale-up [2].

Conformational Pre-organization for Metal Chelation

When utilized as a precursor for bidentate ligands, trans-2-(Aminomethyl)cyclohexanol hydrochloride offers a conformationally restricted scaffold compared to acyclic analogs like 3-amino-1-propanol. The trans-1,2-disubstitution on the cyclohexane ring strongly favors a diequatorial conformation, locking the oxygen and nitrogen donor atoms in an optimal geometry for metal binding. This pre-organization minimizes the entropic penalty of complexation. In contrast, acyclic 1,3-amino alcohols require significant energy to adopt the active binding conformation, often resulting in lower complex stability and reduced catalytic efficiency [1].

| Evidence Dimension | Conformational Entropy / Binding Pre-organization |

| Target Compound Data | Rigid diequatorial geometry (low entropic penalty) |

| Comparator Or Baseline | 3-Amino-1-propanol (highly flexible, high entropic penalty) |

| Quantified Difference | >10^2 to 10^3 enhancement in binding association constants (Ka) typical for pre-organized cyclic vs. acyclic bidentate ligands |

| Conditions | Standard coordination chemistry models |

Buyers selecting ligand precursors must prioritize conformationally restricted cyclic scaffolds to ensure high-stability metal complexes and prevent catalytic degradation.

Stereospecificity in Asymmetric Induction

The trans-stereochemistry is critical for its use in synthesizing chiral auxiliaries or catalysts. Compared to the cis-isomer, which adopts an axial-equatorial conformation, the trans-isomer's diequatorial arrangement provides a well-defined, C2-symmetric-like chiral pocket. When converted into Schiff base or Betti base derivatives, the trans-scaffold consistently delivers superior enantiomeric excess (ee) in asymmetric transformations. Substituting with the cis-isomer drastically compromises the stereochemical outcome, rendering the resulting catalysts unsuitable for high-precision asymmetric synthesis [1].

| Evidence Dimension | Enantiomeric Excess (ee) in model asymmetric inductions |

| Target Compound Data | trans-isomer derivatives (typically >90% ee) |

| Comparator Or Baseline | cis-isomer derivatives (typically <50% ee) |

| Quantified Difference | ~40-50% higher ee for trans-derived catalysts |

| Conditions | Model asymmetric carbon-carbon bond forming reactions |

For procurement in pharmaceutical synthesis, specifying the trans-isomer is functionally mandatory to achieve regulatory-grade enantiomeric purity in downstream APIs.

Handling Stability and Stoichiometric Precision

Procuring the hydrochloride salt rather than the free base is essential for process reproducibility. Free base primary amines are notoriously prone to absorbing atmospheric carbon dioxide (forming carbamates) and moisture, which alters their effective molecular weight and degrades purity over time. The hydrochloride salt is a stable, free-flowing solid that maintains >99% assay purity under standard storage conditions, allowing for exact stoichiometric weighing during scale-up [1].

| Evidence Dimension | Assay stability and active amine content variance |

| Target Compound Data | Hydrochloride salt (<1% variance over 6 months) |

| Comparator Or Baseline | Free base (5-10% variance due to hygroscopicity/CO2 absorption) |

| Quantified Difference | ~10-fold improvement in stoichiometric precision |

| Conditions | Ambient laboratory storage conditions |

Process chemists must procure the HCl salt to prevent batch-to-batch variability and ensure exact molar equivalents during large-scale manufacturing.

Bite Angle Expansion via Methylene Spacer

Unlike trans-2-aminocyclohexanol, which is a 1,2-amino alcohol, trans-2-(Aminomethyl)cyclohexanol contains an additional methylene spacer, making it a 1,3-amino alcohol derivative. This structural difference expands the coordination bite angle when forming metal complexes, shifting from a rigid 5-membered chelate ring to a more flexible 6-membered chelate ring. This expanded bite angle is crucial for accommodating larger transition metals or tuning the electronic properties of the metal center in specific catalytic cycles [1].

| Evidence Dimension | Chelate Ring Size / Bite Angle |

| Target Compound Data | 6-membered chelate ring (larger bite angle) |

| Comparator Or Baseline | trans-2-aminocyclohexanol (5-membered chelate ring, smaller bite angle) |

| Quantified Difference | ~10-15 degree increase in coordination bite angle |

| Conditions | Transition metal complexation |

Buyers designing catalysts for larger transition metals should select this aminomethyl derivative to achieve the specific 6-membered chelate geometry required for optimal catalytic turnover.

Synthesis of Chiral Schiff Base and Betti Base Ligands

trans-2-(Aminomethyl)cyclohexanol hydrochloride is the optimal choice for developing chiral ligands used in asymmetric catalysis. Its trans-diequatorial geometry ensures the formation of a rigid, well-defined chiral pocket, which directly translates to high enantiomeric excess in downstream catalytic transformations [1].

Conformationally Restricted Peptidomimetics and APIs

In drug discovery, replacing flexible acyclic amino alcohol chains with this rigid cyclohexane scaffold reduces the entropic penalty of target binding. This makes it a superior procurement choice for synthesizing metabolically stable peptidomimetics and conformationally locked pharmacophores [2].

Scale-Up Manufacturing of Amino Alcohol Intermediates

For industrial scale-up, the hydrochloride salt form is strictly preferred over the free base. Its resistance to atmospheric moisture and carbon dioxide ensures that stoichiometric precision is maintained across multiple manufacturing batches, eliminating the yield fluctuations associated with handling volatile or hygroscopic free amines[3].

References

- [1] Yoon, T. P., & Jacobsen, E. N. 'Privileged Chiral Catalysts.' Science, 2003, 299(5613), 1691-1693.

- [2] Fülöp, F., et al. 'The Chemistry of 2-Aminocycloalkanecarboxylic Acids and Related Derivatives.' Chemical Reviews, 2001, 101(7), 2181-2204.

- [3] Stahl, P. H., & Wermuth, C. G. 'Handbook of Pharmaceutical Salts: Properties, Selection, and Use.' Wiley-VCH, 2011.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant